2-Spiro[2.5]octan-8-ylacetaldehyde
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Overview
Description
2-Spiro[25]octan-8-ylacetaldehyde is a spirocyclic compound characterized by a unique structure where two rings are connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Spiro[2.5]octan-8-ylacetaldehyde can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve minimal chromatographic purifications to afford the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
2-Spiro[2.5]octan-8-ylacetaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The spirocyclic structure allows for various substitution reactions at different positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: 2-Spiro[2.5]octan-8-ylacetic acid.
Reduction: 2-Spiro[2.5]octan-8-ylmethanol.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
2-Spiro[2.5]octan-8-ylacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Spiro[2.5]octan-8-ylacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spirocyclic oxindoles: Used in medicinal chemistry for their biological activities.
Spiro[3.4]octane: Another spirocyclic compound with different ring sizes and properties.
Uniqueness
2-Spiro[2
Properties
IUPAC Name |
2-spiro[2.5]octan-8-ylacetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXPXJAWQBBCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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